molecular formula C8H9N3OS B8410014 2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol

2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol

Cat. No.: B8410014
M. Wt: 195.24 g/mol
InChI Key: PLQBCKMRCRTHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanol

InChI

InChI=1S/C8H9N3OS/c12-5-6-13-8-10-9-7-3-1-2-4-11(7)8/h1-4,12H,5-6H2

InChI Key

PLQBCKMRCRTHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

60 g of 3-mercapto-1,2,4-triazolo(4,3-a)pyridine are dissolved in 500 ml of ethanol. 21 g of sodium carbonate and 29 ml of 2-bromoethanol are then added. The reaction mixture is heated under reflux for 9 hours, the mineral substances are filtered off, the filtrate is then concentrated in vacuo, the concentrate is taken up with water acidified with 0.5N hydrochloric acid and extraction is carried out with chloroform. The aqueous phase is then rendered basic with aqueous ammonia, saturated with sodium chloride and then extracted with chloroform. The chloroform phase obtained is dried over magnesium sulfate and then concentrated in vacuo. The crystals which then form are taken up with pentane, filtered off, washed with pentane and dried to give 69.2 g of 2-[1,2,4-triazolo(4,3-a)pyridin-3-ylmercapto]ethanol in the form of crystals melting at 84° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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